Lorazepam glucuronide
Overview
Description
Lorazepam glucuronide is a primary urinary metabolite of lorazepam . Lorazepam is a benzodiazepine often prescribed for the treatment of anxiety disorders .
Synthesis Analysis
Lorazepam undergoes direct glucuronidation without prior cytochrome p450 metabolism . This process results in the formation of Lorazepam glucuronide .Molecular Structure Analysis
The molecular formula of Lorazepam glucuronide is C21H18Cl2N2O8 . The molecular weight is 497.28 grams/mole .Chemical Reactions Analysis
Lorazepam is rapidly conjugated at its 3-hydroxy group into Lorazepam glucuronide . This glucuronide is then excreted in the urine . Lorazepam glucuronide has no demonstrable central nervous system (CNS) activity in animals .Physical And Chemical Properties Analysis
Lorazepam glucuronide has a boiling point of 779.5±60.0 °C (Predicted) and a density of 1.76±0.1 g/cm3 (Predicted) . It has a flash point of 13℃ and should be stored at -20°C .Scientific Research Applications
Pharmacokinetics and Metabolism
Lorazepam is a 3-hydroxy-1,4-benzodiazepine derivative extensively metabolized to its inactive glucuronide form. The glucuronide conjugation in the liver is the major pathway of lorazepam metabolism. This glucuronidation process is crucial for the elimination of lorazepam from the body, mainly through urinary excretion. Studies have demonstrated the kinetic properties of lorazepam, including its absorption, distribution, metabolism, and excretion, contributing significantly to understanding its pharmacokinetic profile in different populations, including the elderly and individuals with various health conditions (Greenblatt et al., 1981).
Analytical Detection and Measurement
Advanced analytical techniques have been developed for the detection and quantification of lorazepam and its glucuronide metabolite in biological samples. These include capillary electrophoresis, gas chromatography, and mass spectrometry. These methods are vital for pharmacokinetic studies, therapeutic drug monitoring, and research in toxicology. They provide a detailed understanding of the drug's presence and concentration in the body, enhancing the precision of medical and scientific investigations involving lorazepam (Baldacci & Thormann, 2006).
Stereoselectivity and Drug Interactions
Research has also focused on the stereoselectivity of lorazepam glucuronidation. This aspect is crucial for understanding how different isomers of lorazepam are metabolized and the resulting pharmacological effects. Additionally, studies on drug interactions involving lorazepam glucuronide have provided insights into how other medications might influence the metabolism and efficacy of lorazepam. Understanding these interactions is essential for safe and effective drug therapy (Uchaipichat et al., 2013).
Safety And Hazards
Lorazepam, the parent drug, has several safety warnings. Concomitant use of benzodiazepines and opioids may result in profound sedation, respiratory depression, coma, and death . The use of benzodiazepines, including Lorazepam, exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death .
Future Directions
As for future directions, it’s important to note that the use of Lorazepam should always be under the guidance of a healthcare professional. It’s crucial to follow the directions on the prescription label and read all medication guides or instruction sheets . Never use Lorazepam in larger amounts, or for longer than prescribed . Always consult with a healthcare provider for any concerns or questions regarding Lorazepam use .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O8/c22-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)23)25-19(18(29)24-12)33-21-16(28)14(26)15(27)17(32-21)20(30)31/h1-7,14-17,19,21,26-28H,(H,24,29)(H,30,31)/t14-,15-,16+,17-,19?,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOJSSFCRQKNKN-IFBJMGMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954442 | |
Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lorazepam glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Lorazepam glucuronide | |
CAS RN |
32781-79-6 | |
Record name | Lorazepam glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32781-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lorazepam glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032781796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl hexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lorazepam glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LORAZEPAM GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0G8I56129 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lorazepam glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041917 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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